3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid
Overview
Description
3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid is a chemical compound that features a pyrrolidine ring structure. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to interact with various biological targets . The trifluoroacetate component adds to the compound’s stability and solubility, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-diones, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .
Scientific Research Applications
3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins and enzymes, affecting their activity. The trifluoroacetate group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Prolinol: Another pyrrolidine derivative with different biological activities.
Pyrrolizines: Compounds with a similar ring structure but different functional groups.
Uniqueness
3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid is unique due to its combination of the pyrrolidine ring and the trifluoroacetate group. This combination enhances its stability, solubility, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(2-pyrrolidin-3-ylethyl)pyrrolidine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2C2HF3O2/c1(9-3-5-11-7-9)2-10-4-6-12-8-10;2*3-2(4,5)1(6)7/h9-12H,1-8H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYKLPFHLAVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCC2CCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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